molecular formula C14H20N2O7S B1263236 5-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]furan-2-sulfonic acid

5-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]furan-2-sulfonic acid

Cat. No. B1263236
M. Wt: 360.38 g/mol
InChI Key: PMBONNUBWSXALJ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-36391 is an arenesulfonic acid.

Scientific Research Applications

Synthesis and Reaction Studies

  • Research has explored the synthesis and disproportionation reactions of compounds related to 5-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]furan-2-sulfonic acid. For instance, studies on sulfoxides have demonstrated oxidation-reduction products when treated with hydrochloric acid, highlighting the compound's reactivity and potential applications in synthetic chemistry (Connor & Strandtmann, 1978).

Polymer-Supported Synthesis

  • The compound's structural framework has been utilized in polymer-supported synthesis, demonstrating its versatility in chemical reactions. This includes the production of 2,5-disubstituted furans using a traceless linker strategy, indicative of its potential in facilitating complex synthetic processes (Arvanitis, Craig, & Timm, 2002).

Biochemical Studies

  • Related furan compounds have been studied for their mutagenic and DNA strand-breaking activities. Such research provides insights into the biochemical interactions and potential biological implications of compounds structurally similar to this compound (Surh & Tannenbaum, 1994).

Synthetic Route Exploration

  • Investigations into the synthesis of various related compounds, including furan derivatives, showcase the compound's relevance in creating new chemical entities. This includes exploring different synthetic routes, which can be crucial for the development of novel pharmaceuticals or industrial chemicals (Horii et al., 1962).

Pharmaceutical Research

  • The structure of this compound and its analogs have been studied for potential pharmaceutical applications. Research on similar compounds has investigated their use as antihypertensive and antiarrhythmic agents, indicating the potential medical relevance of this compound (Amr et al., 2017).

Natural Product Derivatives

  • Derivatives of furanyl compounds, similar in structure to this compound, have been isolated from natural sources like red seaweed. These studies highlight the potential of such compounds in natural product chemistry and pharmacology (Makkar & Chakraborty, 2018).

properties

Molecular Formula

C14H20N2O7S

Molecular Weight

360.38 g/mol

IUPAC Name

5-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]furan-2-sulfonic acid

InChI

InChI=1S/C14H20N2O7S/c1-22-13(18)7-5-3-2-4-6-12(17)16-15-10-11-8-9-14(23-11)24(19,20)21/h8-10H,2-7H2,1H3,(H,16,17)(H,19,20,21)/b15-10+

InChI Key

PMBONNUBWSXALJ-XNTDXEJSSA-N

Isomeric SMILES

COC(=O)CCCCCCC(=O)N/N=C/C1=CC=C(O1)S(=O)(=O)O

Canonical SMILES

COC(=O)CCCCCCC(=O)NN=CC1=CC=C(O1)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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